An In-depth Technical Guide to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6)
An In-depth Technical Guide to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid (CAS 7733-58-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Molecule
This technical guide delves into the chemical and potential biological landscape of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, a molecule identified by the CAS number 7733-58-6. It is important to establish from the outset that while this compound is commercially available, the body of published scientific literature dedicated specifically to it is limited. Consequently, this guide adopts a dual strategy: it will first present all verifiable information directly pertaining to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid and then, critically, it will draw reasoned, comparative insights from its close structural analogues that have been more extensively studied. This approach is designed to provide a comprehensive and practical framework for researchers and drug development professionals interested in this molecule, empowering them to design future studies by understanding the knowns and the probable, yet-to-be-confirmed, characteristics.
Section 1: Core Molecular Identity and Physicochemical Properties
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic acid belongs to the class of phenolic acids, specifically the phenylpropanoic acids. Its structure is characterized by a propanoic acid tail attached to a phenol ring that is substituted with two methyl groups at the ortho-positions relative to the hydroxyl group. This "hindered" phenolic structure is a key determinant of its potential chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
| Property | Value | Source |
| CAS Number | 7733-58-6 | N/A |
| Molecular Formula | C₁₁H₁₄O₃ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF; sparingly soluble in water. | N/A |
| pKa | Estimated to be around 4-5 for the carboxylic acid and 9-10 for the phenolic hydroxyl group. | N/A |
Section 2: Synthesis and Characterization - A Roadmap for the Bench Scientist
Proposed Synthetic Pathway
A likely synthetic strategy involves the catalytic hydrogenation of a cinnamic acid intermediate. This multi-step synthesis offers good control over the final product structure.
Caption: Proposed two-step synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid
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Reaction Setup: To a stirred solution of 2,6-dimethylphenol in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.
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Addition of Acylating Agent: Slowly add propenoyl chloride to the reaction mixture. The electrophilic acylating agent will preferentially attack the para-position of the activated phenol ring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to yield the cinnamic acid derivative.
Step 2: Catalytic Hydrogenation to 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid
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Hydrogenation Setup: Dissolve the synthesized 3-(4-Hydroxy-3,5-dimethylphenyl)propenoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously. The hydrogenation of the double bond in the propenoic acid side chain is typically rapid under these conditions.[1]
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Filtration and Isolation: Upon completion, filter the reaction mixture through celite to remove the palladium catalyst. Evaporate the solvent under reduced pressure to obtain the crude 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid.
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Purification: The final product can be further purified by recrystallization to obtain a high-purity solid.
Analytical Characterization
The identity and purity of the synthesized 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the aromatic protons, the methyl groups on the ring, and the methylene protons of the propanoic acid side chain.
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¹³C NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound (194.23 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenolic hydroxyl and carboxylic acid groups (a broad peak around 3500-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.[2]
Section 3: Potential Biological Activity and Mechanism of Action - An Evidence-Based Extrapolation
Given the lack of direct biological studies on 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, we can infer its potential activities by examining its structural features and the known biological roles of similar molecules.
The Significance of the Hindered Phenol Moiety
The defining feature of this molecule is the 2,6-dimethyl-substituted phenol group, which creates a "hindered" phenol. This steric hindrance around the hydroxyl group is known to significantly influence the antioxidant properties of phenolic compounds.
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Antioxidant Potential: Hindered phenols are well-established as potent antioxidants.[3] The methyl groups can enhance the electron-donating ability of the phenol, stabilizing the phenoxyl radical formed upon scavenging a free radical. This structural feature is designed to effectively terminate radical chain reactions, which are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[4] The mechanism of action is likely through hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS).[5][6]
Caption: Antioxidant mechanism of a hindered phenol.
Insights from Structurally Related Phenylpropanoic Acids
Studies on other 3-phenylpropanoic acid derivatives provide further clues to the potential bioactivities of our target molecule:
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Anti-inflammatory and Anticancer Properties: Derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have shown promise as scaffolds for the development of novel anticancer and antimicrobial agents.[7][8] The propanoic acid side chain can be crucial for interacting with biological targets.
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Metabolic Modulation: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a gut microbiota metabolite of dietary polyphenols, has been shown to have antidiabetic and anticancer properties and to improve hepatic lipid metabolism.[9][10] This suggests that 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid, if absorbed or produced by gut microbiota, could potentially influence metabolic pathways.
Section 4: Potential Applications in Research and Drug Development
The unique structural features of 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid make it an intriguing candidate for further investigation in several areas of drug discovery and development.
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As a Lead Compound for Antioxidant Therapies: Its hindered phenol structure makes it a prime candidate for studies on diseases associated with oxidative stress. Researchers could investigate its efficacy in cellular and animal models of neurodegenerative diseases, cardiovascular conditions, and certain cancers.
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As a Scaffold for Medicinal Chemistry: The propanoic acid moiety provides a handle for further chemical modification. Esterification or amidation of the carboxylic acid could be used to modulate its pharmacokinetic properties, such as cell permeability and metabolic stability.
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In Materials Science: Hindered phenols are also used as stabilizers in polymers and other materials to prevent oxidative degradation. The propanoic acid group could allow for its incorporation into polymer backbones or as a functional coating.
Section 5: Future Directions and Self-Validating Experimental Design
To move 3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid from a chemical curiosity to a well-characterized molecule, a systematic and self-validating research program is essential.
A Proposed Research Workflow
Caption: A logical workflow for the comprehensive study of the target molecule.
Trustworthiness through Self-Validation
Each step in the proposed workflow should be designed to be self-validating. For instance:
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Synthesis and Characterization: The purity of the synthesized compound, as determined by chromatographic methods (e.g., HPLC), should be correlated with the clarity and correctness of the spectral data (NMR, MS). Any impurities should be identified and their potential impact on biological assays considered.
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In Vitro to In Vivo Correlation: The results from in vitro antioxidant assays should provide a mechanistic rationale for any observed cytoprotective effects in cell-based models. Similarly, the pharmacokinetic profile determined in animal studies will be crucial for interpreting the in vivo efficacy data.
Conclusion
3-(4-Hydroxy-3,5-dimethylphenyl)propanoic Acid represents a molecule with significant, albeit largely unexplored, potential. Its hindered phenolic structure strongly suggests antioxidant capabilities, and the broader class of phenylpropanoic acids has demonstrated a wide range of biological activities. This guide has aimed to provide a robust starting point for researchers by consolidating the known information and offering a scientifically-grounded, inferential framework based on its chemical analogues. The path forward requires rigorous experimental work to validate these hypotheses and to fully elucidate the chemical and biological properties of this intriguing compound.
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- 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. 2023 Dec 1.
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. 2024 Jun 30.
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